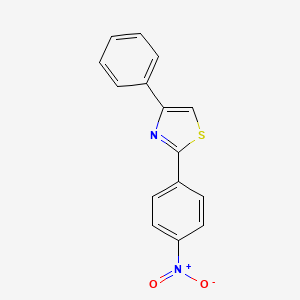

2-(4-Nitrophenyl)-4-phenylthiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-Nitrophenyl)-4-phenylthiazole” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, attached to a phenyl group and a 4-nitrophenyl group . Thiazoles are aromatic compounds that contain both sulfur and nitrogen in the ring. The nitrophenyl group is a functional group consisting of a phenyl ring and a nitro group (-NO2). The presence of the nitro group can significantly affect the chemical behavior of the molecule .

Molecular Structure Analysis

The molecular structure of “2-(4-Nitrophenyl)-4-phenylthiazole” can be deduced from its name. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. Attached to this ring is a phenyl group (a six-membered carbon ring) and a 4-nitrophenyl group (a phenyl ring with a nitro group attached to the 4th carbon) .科学的研究の応用

Synthesis and Chemical Properties

Synthesis and Rearrangement : 2-(N-Methyl-N-nitroamino)-4-phenylthiazole, a related compound, exhibits behavior in aqueous dioxane influenced by sulfuric acid concentration, showing the potential for intramolecular path migration of the N-nitro group and ring nitration in concentrated sulfuric acid (Spaleniak, Daszkiewicz, & Kyzioł, 2007).

Modification Under Microwave Irradiation : Research has explored the synthesis of 5-amino-containing 2-amino-4-phenyl-thiazole derivatives under microwave irradiation conditions, indicating faster reaction times and potential for diverse biological activities (Khrustalev, 2009).

Biological Activity and Applications

Antimicrobial Activity : Certain derivatives, such as those synthesized from 2-amino-5-nitrothiazole, have been screened for antibacterial, antifungal, and antitubercular activities against selected bacteria, fungi, and Mycobacterium tuberculosis, demonstrating the potential for pharmaceutical applications (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

Antimicrobial Elucidation of Derivatives : The antibacterial and antifungal activities of certain derivatives have been characterized, underscoring the potential for developing new antimicrobial agents (Gondhani, Sanghani, Sanja, & Dobariya, 2013).

Bioactivity of Thiazolo-Triazoles : Synthesis of thiazolo-triazoles and their isomers starting from related compounds has been achieved, with evaluations of their antibacterial and antifungal activities, contributing to the field of medicinal chemistry (Kumar, Kumar, & Makrandi, 2013).

Corrosion Inhibition Properties : Phenylthiazole derivatives have been studied as corrosion inhibitors, particularly in hydrochloric acid solutions, indicating their potential application in industrial processes (Fouda, Nazeerb, & Abdel Khalek, 2008).

Cytotoxicity Evaluation as Anticancer Agents : N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives were synthesized and evaluated for cytotoxicity against cancerous cell lines, highlighting their relevance in cancer research and drug discovery (Mohammadi-Farani, Foroumadi, Kashani, & Aliabadi, 2014).

Fluorescent Probes for Biological Applications : 4-Phenylthiazole-Cu2+ ensemble has been synthesized as a fluorescence probe for detecting inorganic phosphates in live cells, demonstrating its utility in bioimaging applications (Feng, Wang, Jia, Zhang, Han, Meng, & Zhang, 2017).

特性

IUPAC Name |

2-(4-nitrophenyl)-4-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2S/c18-17(19)13-8-6-12(7-9-13)15-16-14(10-20-15)11-4-2-1-3-5-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDYAFOUJMMNGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenyl)-4-phenylthiazole | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2501223.png)

![3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2501227.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2501231.png)

![Tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate](/img/structure/B2501238.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2501241.png)

![1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2501243.png)

![Tert-butyl N-[[(2S,4R)-4-(trifluoromethyl)piperidin-2-yl]methyl]carbamate](/img/structure/B2501244.png)